The Strategic Utility of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene in Modern Drug Discovery: A Technical Guide
The Strategic Utility of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene in Modern Drug Discovery: A Technical Guide
For Immediate Release
CAS Number: 1672663-79-4
Molecular Formula: C₇H₃BrF₄
Molecular Weight: 243.00 g/mol
This technical guide provides an in-depth analysis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features make it a valuable building block in the synthesis of complex organic molecules with potential therapeutic applications.
Compound Overview and Physicochemical Properties
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a substituted benzene ring bearing a bromine atom, a difluoromethyl group, and two fluorine atoms. This combination of functionalities imparts specific reactivity and properties that are highly desirable in medicinal chemistry. The presence of the difluoromethyl (CF₂H) group, in particular, is noteworthy. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl and thiol groups, potentially enhancing a molecule's binding affinity to biological targets and improving its metabolic stability.
Table 1: Physicochemical Properties of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
| Property | Value | Source |
| CAS Number | 1672663-79-4 | N/A |
| Molecular Formula | C₇H₃BrF₄ | N/A |
| Molecular Weight | 243.00 g/mol | N/A |
| Appearance | Not specified in available literature | N/A |
| Storage Conditions | Inert atmosphere, 2-8°C | N/A |
Synthesis and Reactivity
While specific, detailed synthetic procedures for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene are not extensively documented in publicly available literature, its structure suggests that its synthesis would likely involve multi-step processes common in organofluorine chemistry. These could include selective bromination and difluoromethylation of a difluorobenzene precursor.
The reactivity of this compound is primarily dictated by the presence of the aryl bromide. The carbon-bromine bond is a versatile handle for a variety of cross-coupling reactions, which are fundamental transformations in the construction of complex drug-like molecules.
Key Reactions and Mechanistic Insights
The bromine atom on the aromatic ring makes 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification.
Common Cross-Coupling Reactions:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
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Heck Coupling: Reaction with alkenes to introduce vinyl groups.
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Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
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Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
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Negishi Coupling: Reaction with organozinc reagents.[1]
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Kumada-Corriu Coupling: Reaction with Grignard reagents.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. The electronic properties of the difluoromethyl and fluorine substituents can influence the reactivity of the aryl bromide, a factor that must be considered in reaction optimization.
Figure 1: Generalized workflow for a palladium-catalyzed cross-coupling reaction involving 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine and fluorinated groups into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[2][3] The difluoromethyl group, in particular, has garnered significant attention for its ability to improve metabolic stability, modulate lipophilicity, and enhance binding interactions with target proteins.
While specific drug candidates synthesized directly from 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene are not explicitly detailed in the reviewed literature, its potential as a key intermediate is clear. Its structure is well-suited for the synthesis of novel compounds targeting a wide range of diseases. For instance, the difluoromethyl group is a key feature in some PI3Kα inhibitors, a class of molecules investigated for their anticancer properties.[4]
The strategic value of this building block lies in its ability to introduce a unique combination of substituents onto an aromatic scaffold, enabling medicinal chemists to fine-tune the properties of new chemical entities.
Hypothetical Synthetic Application: Synthesis of a Novel Kinase Inhibitor
The following represents a plausible, though hypothetical, synthetic route where 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene could be utilized to generate a complex, biologically active molecule.
Step 1: Suzuki-Miyaura Coupling
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene could be coupled with a heterocyclic boronic acid (e.g., a pyrimidine or quinoline derivative) using a palladium catalyst to form a biaryl system. This core structure is common in many kinase inhibitors.
Step 2: Further Functionalization
The remaining fluorine atoms on the benzene ring could potentially be displaced by nucleophiles under specific conditions, allowing for the introduction of other functional groups to optimize biological activity and pharmacokinetic properties.
Figure 2: A conceptual synthetic pathway illustrating the potential use of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene in the synthesis of a complex molecule.
Safety and Handling
As with all laboratory chemicals, 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene should be handled with appropriate safety precautions.
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
Precautionary Measures:
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Wear protective gloves, clothing, and eye/face protection.
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Use only in a well-ventilated area.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive bromine handle and a bioisosteric difluoromethyl group provides chemists with a powerful tool for the synthesis of novel and potentially therapeutic compounds. The continued exploration of its reactivity in various cross-coupling reactions will undoubtedly lead to the discovery of new molecules with significant biological activity.
References
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